

cevipabulin tubulin heterodimer degradation proteasome

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Compound Focus: Cevipabulin

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Cevipabulin's Mechanism & Tubulin Degradation

Cevipabulin is a synthetic small molecule that has been investigated in Phase 1 clinical trials for advanced solid tumors but was discontinued [1]. While initially characterized as a microtubule-stabilizing agent that binds the vinblastine site on β -tubulin, recent structural studies reveal a more complex and novel mechanism [2].

Key Finding: A 2021 X-ray crystallography study identified that **Cevipabulin** simultaneously binds to two sites on tubulin:

- The known **vinblastine site** on β -tubulin.
- A **novel seventh site** on α -tubulin, which is responsible for its tubulin degradation effect [2].

Binding at this novel α -tubulin site induces a conformational change, pushing the α T5 loop outward. This makes the otherwise non-exchangeable GTP on α -tubulin susceptible to exchange, reducing the stability of the tubulin heterodimer and targeting it for proteasomal degradation [2].

Experimental Evidence & Quantitative Data

The following tables consolidate key experimental findings that support this degradation mechanism.

Table 1: Cellular Consequences of Cevipabulin Treatment This table summarizes the effects observed in human cancer cell lines (e.g., HeLa, Hct116) treated with **Cevipabulin** [2].

Observation	Experimental Method	Key Finding
Tubulin Protein Downregulation	Label-free quantitative proteomics, Immunoblotting	Significant, selective reduction of α and β -tubulin protein levels. Dose-dependent and time-dependent.
mRNA Level Stability	Quantitative PCR (qPCR)	No change in α or β -tubulin mRNA levels.
Proteasome Dependence	Immunoblotting with proteasome inhibitor (MG132)	MG132 completely blocked Cevipabulin-induced tubulin degradation.

Table 2: Crystallography Data for Cevipabulin-Tubulin Complex This table presents data from the X-ray crystallography study that revealed the novel binding site [2].

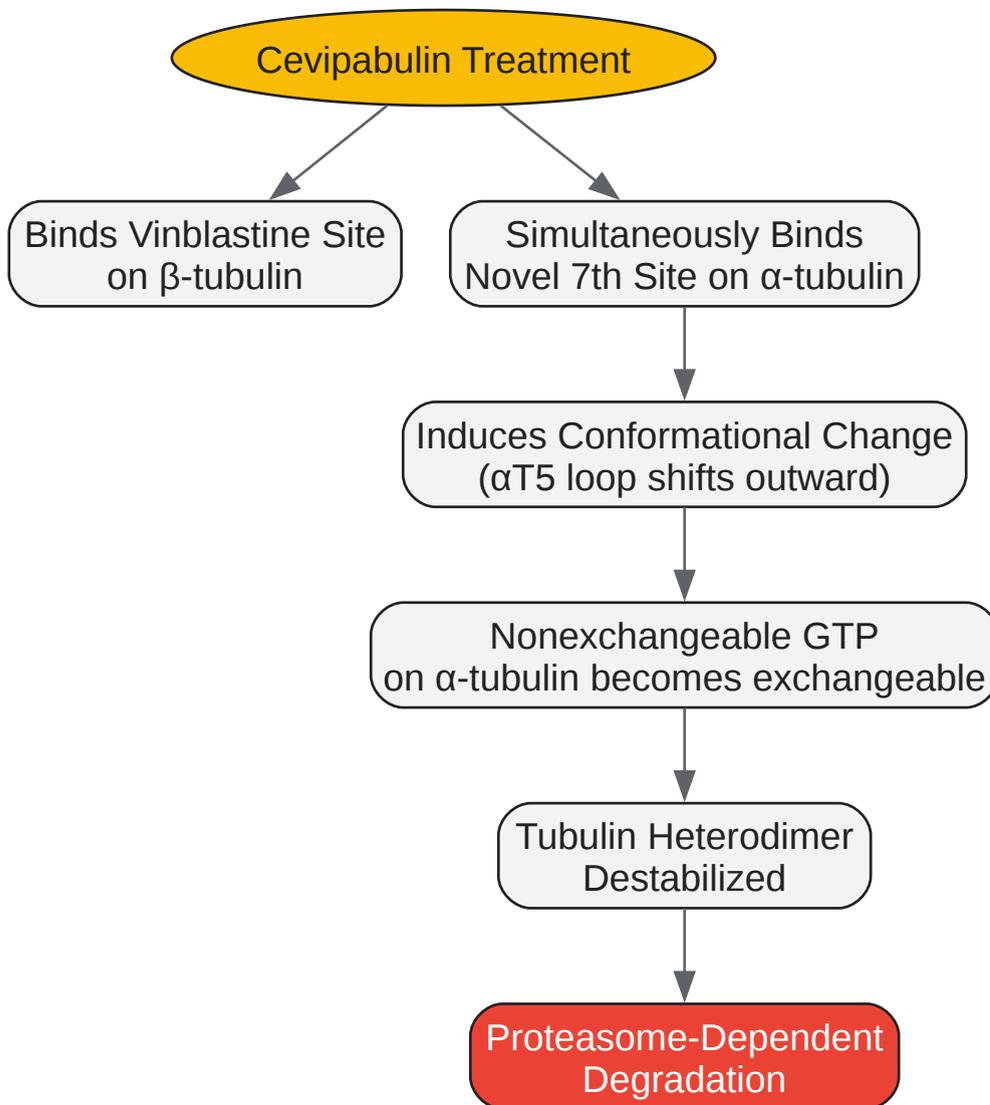
Parameter	Cevipabulin-Tubulin Complex
Resolution	2.6 Å
Space Group	P2 ₁ 2 ₁ 2 ₁
Cell Dimensions (a, b, c)	104.4 Å, 160.8 Å, 174.8 Å
R_{work} / R_{free}	20.7% / 25.8%

| **Binding Sites Identified** | 1. Vinblastine site (β -tubulin) 2. Novel seventh site (α -tubulin) |

Proposed Mechanism of Action

The diagram below illustrates the sequential mechanism by which **Cevipabulin** binding leads to tubulin heterodimer degradation, based on the findings from the crystallography study [2].

Cevipabulin induces tubulin degradation via a novel α -tubulin site.



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Significance for Drug Development

The discovery of this novel binding site on α -tubulin is significant for several reasons:

- **Overcoming Resistance:** Many existing tubulin inhibitors target β -tubulin, and resistance often arises from the overexpression of specific β -tubulin isoforms. Targeting α -tubulin presents a new strategy to overcome this resistance [2].
- **New Drug Class:** This mechanism validates the development of "tubulin degraders" as a new generation of antimicrotubule drugs, moving beyond classical stabilization or destabilization [2].

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References

1. fumarate - Drug Targets, Indications, Patents - Synapse Cevipabulin [synapse.patnap.com]
2. - Cevipabulin complex reveals a novel agent binding site on... tubulin [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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